N-Bromoacetylethanolamine phosphate

Catalog No.
S578383
CAS No.
52011-43-5
M.F
C4H9BrNO5P
M. Wt
262 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Bromoacetylethanolamine phosphate

CAS Number

52011-43-5

Product Name

N-Bromoacetylethanolamine phosphate

IUPAC Name

2-[(2-bromoacetyl)amino]ethyl dihydrogen phosphate

Molecular Formula

C4H9BrNO5P

Molecular Weight

262 g/mol

InChI

InChI=1S/C4H9BrNO5P/c5-3-4(7)6-1-2-11-12(8,9)10/h1-3H2,(H,6,7)(H2,8,9,10)

InChI Key

MUORYJVNLAHVKL-UHFFFAOYSA-N

SMILES

C(COP(=O)(O)O)NC(=O)CBr

Synonyms

N-bromoacetylethanolamine phosphate

Canonical SMILES

C(COP(=O)(O)O)NC(=O)CBr

Inhibitor of Glucose-6-Phosphate Hydrolysis

One of the primary applications of BAEP is as an inhibitor of glucose-6-phosphate hydrolysis. A study by Foster et al. (1996) demonstrated that BAEP acts as a time-dependent and irreversible inhibitor of this process in intact liver microsomes isolated from rats and Ehrlich Ascites tumor-bearing mice. [1] This property allows researchers to study the role of glucose-6-phosphate transport within the microsomal membranes of these cells. By inhibiting its hydrolysis, BAEP essentially traps the glucose-6-phosphate molecule, enabling investigation of its movement and potential transporter proteins involved.

Source

[1] N-Bromoacetylethanolamine Phosphate as a Probe for the Identification of a Liver Microsomal Glucose6Phosphate Transporter Peptide in Rats and Ehrlich Ascites Tumor-Bearing Mice | Request PDF - ResearchGate ()

N-Bromoacetylethanolamine phosphate is a chemical compound with the molecular formula C₄H₉BrNO₅P. It is characterized by the presence of a bromoacetyl group attached to ethanolamine phosphate. This compound serves primarily as an irreversible inhibitor in various biochemical pathways, particularly in the context of enzyme activity modulation.

N-Bromoacetylethanolamine phosphate primarily undergoes substitution reactions, which are essential for its role as an affinity label in biochemical studies. It has been shown to irreversibly inhibit several enzymes, including phosphoglucose isomerase and fructose-6-phosphate,2-kinase. These reactions often involve the alkylation of specific amino acid residues within the active sites of enzymes, leading to a significant reduction in enzymatic activity .

The biological activity of N-Bromoacetylethanolamine phosphate is notable for its ability to act as a time-dependent, irreversible inhibitor of glucose-6-phosphate hydrolysis. This compound has been demonstrated to inactivate phosphoglucose isomerase effectively, showcasing its potential as a tool for probing enzyme mechanisms and functions . Furthermore, it has been implicated in modulating metabolic pathways by affecting the levels of key metabolites such as fructose-2,6-bisphosphate .

N-Bromoacetylethanolamine phosphate can be synthesized through the bromoacetylation of ethanolamine phosphate. This process typically involves the reaction of bromoacetic acid with ethanolamine phosphate under controlled conditions to yield the desired product. The synthesis may require purification steps to isolate N-Bromoacetylethanolamine phosphate from by-products and unreacted materials .

N-Bromoacetylethanolamine phosphate finds applications primarily in biochemical research. Its role as an irreversible inhibitor makes it valuable for studying enzyme kinetics and mechanisms. It is particularly useful in identifying active site residues and understanding enzyme regulation within metabolic pathways. Additionally, it can be employed as a probe in structural biology to elucidate enzyme structures and interactions .

Interaction studies involving N-Bromoacetylethanolamine phosphate have revealed its capacity to selectively modify specific enzymes. For instance, it has been shown to alkylate histidine residues within the active sites of various kinases, leading to a significant loss of enzymatic function . Such studies enhance our understanding of enzyme specificity and the effects of post-translational modifications on protein function.

Several compounds share structural or functional similarities with N-Bromoacetylethanolamine phosphate. Below is a comparison highlighting its uniqueness:

Compound NameStructure/FunctionalityUnique Features
Ethanolamine phosphateContains an ethanolamine group; involved in phospholipid metabolismLacks bromoacetyl group
Bromoacetic acidA halogenated acetic acid; used in organic synthesisDoes not contain an amine or phosphate group
PhosphoethanolamineA simpler analog without bromination; involved in cellular signalingLess reactive than N-Bromoacetylethanolamine phosphate
N-Acetylethanolamine phosphateSimilar structure but without bromination; involved in metabolic processesLess potent as an inhibitor

N-Bromoacetylethanolamine phosphate's unique combination of a bromoacetyl moiety and a phosphate group allows it to function effectively as an irreversible inhibitor, differentiating it from other similar compounds that may lack such reactivity or specificity.

N-Bromoacetylethanolamine phosphate (molecular formula C₄H₉BrNO₅P) represents a specialized affinity labeling reagent that has gained significant recognition in biochemical research for its ability to selectively modify enzyme active sites through covalent bond formation [1] [2]. This compound, with a molecular weight of 262.00 g/mol, serves as a powerful tool for investigating enzyme mechanisms and protein-substrate interactions [2] [25].

Affinity Labeling: Covalent Modification of Active Sites

N-Bromoacetylethanolamine phosphate functions as an active site-directed irreversible inhibitor through its bromoacetyl moiety, which enables covalent modification of nucleophilic amino acid residues within enzyme active sites [5] [8]. The compound exhibits substrate analog properties, allowing it to bind specifically to target enzymes before forming permanent covalent bonds with critical catalytic residues [6] [9].

The mechanism of affinity labeling involves the nucleophilic attack by amino acid side chains, particularly histidine and lysine residues, on the electrophilic carbon bearing the bromine atom [5] [8]. This process results in the displacement of bromide ion and formation of a stable covalent linkage between the inhibitor and the enzyme [8] [13]. The specificity of this interaction is enhanced by the phosphate group, which mimics natural substrate binding and directs the reactive bromoacetyl group toward the active site [10] [23].

Crystal structure analyses have revealed that N-Bromoacetylethanolamine phosphate binds within the domain interface of target enzymes, with the inhibitor interacting directly with critical histidine residues from adjacent subunits [23]. These structural studies demonstrate that the compound occupies the same binding region as natural substrates, confirming its role as a true affinity label rather than a non-specific alkylating agent [23].

Enzyme-Specific Inhibition

Fructose-6-Phosphate,2-Kinase/Fru-2,6-BPase

N-Bromoacetylethanolamine phosphate demonstrates remarkable selectivity for the kinase domain of the bifunctional enzyme fructose-6-phosphate,2-kinase/fructose-2,6-bisphosphatase [8] [9]. The compound acts as a competitive inhibitor with respect to fructose-6-phosphate, exhibiting a dissociation constant (Ki) of 0.24 millimolar [8] [24]. In contrast, it functions as a noncompetitive inhibitor with respect to adenosine triphosphate, displaying a Ki value of 0.8 millimolar [8] [24].

The inactivation process follows pseudo-first-order kinetics and demonstrates rate saturation effects with increasing inhibitor concentrations [8] [9]. The concentration required for half-maximum inactivation is 2.2 millimolar, with an apparent first-order rate constant of 0.0046 per second [8] [24]. Remarkably, enzyme modification by N-Bromoacetylethanolamine phosphate results in greater than 90% loss of kinase activity while preserving nearly complete fructose-2,6-bisphosphatase activity [8] [24].

ParameterValueReference
Ki (vs Fructose-6-phosphate)0.24 mM [8] [24]
Ki (vs Adenosine triphosphate)0.8 mM [8] [24]
Half-maximum inactivation concentration2.2 mM [8] [24]
First-order rate constant0.0046 s⁻¹ [8] [24]
Kinase activity loss>90% [8] [24]
Phosphatase activity retention~100% [8] [24]

Glucose-6-Phosphatase System Components

N-Bromoacetylethanolamine phosphate serves as a time-dependent, irreversible inhibitor of glucose-6-phosphate hydrolysis in intact microsomal vesicles [10] [13]. The compound demonstrates selectivity for the transport components of the glucose-6-phosphatase system rather than the catalytic subunit itself [10] [13]. This specificity is evidenced by the fact that inhibition occurs only in intact microsomes and not in disrupted membrane preparations [10].

The inhibitory mechanism appears to involve covalent modification of glucose-6-phosphate translocase proteins within the microsomal membrane [10] [13]. Kinetic analyses reveal that the compound exhibits partial time-dependent inhibition of pyrophosphate phosphohydrolase activity, suggesting differential interactions with various components of the glucose-6-phosphatase system [13].

Glucosephosphate Isomerase

The interaction between N-Bromoacetylethanolamine phosphate and glucosephosphate isomerase represents one of the most thoroughly characterized examples of affinity labeling [5] [23]. The inactivation process follows pseudo-first-order kinetics and demonstrates irreversible characteristics [5]. Minimal half-lives for inactivation are 4.5 minutes for human placental enzyme and 6.3 minutes for rabbit muscle enzyme [5].

The pH dependence of the inactivation process closely parallels the pH profile of the catalytic reaction, with apparent pKa values at pH 6.4 and 9.0 [5]. Stoichiometric labeling studies using radiolabeled N-Bromoacetylethanolamine phosphate confirm specific modification of a single histidine residue within the active site [5] [23]. Crystal structure determination reveals that the inhibitor binds at the domain interface and forms a covalent bond with histidine-306 [23].

Enzyme SourceHalf-life (minutes)Reference
Human placenta4.5 [5]
Rabbit muscle6.3 [5]
pKa values6.4, 9.0 [5]
Target residueHis-306 [23]

UDP-Galactose 4-Epimerase

While specific kinetic parameters for N-Bromoacetylethanolamine phosphate inhibition of UDP-galactose 4-epimerase are not extensively documented in the available literature, the compound's structural similarity to sugar phosphates suggests potential interactions with this enzyme [11]. UDP-galactose 4-epimerase belongs to the short-chain dehydrogenase/reductase superfamily and contains conserved binding sites for phosphorylated substrates [11].

Kinetic Parameters: Half-Saturation Constants, Inactivation Rates

The kinetic behavior of N-Bromoacetylethanolamine phosphate varies significantly among different target enzymes, reflecting the unique structural features of each active site. For purified recombinant rat testis-type fructose-6-phosphate,2-kinase, the half-maximum inactivation concentration is 2 millimolar following 30-minute incubation at 30 degrees Celsius [9]. In contrast, the same parameter increases to 15 millimolar when measured in crude liver extracts, likely due to non-specific binding and enzymatic degradation of the inhibitor [6] [9].

The pseudo-first-order nature of the inactivation kinetics indicates that the initial binding equilibrium is rapidly established, followed by the rate-limiting covalent modification step [5] [8]. This kinetic pattern is characteristic of affinity labeling reagents and distinguishes them from simple competitive inhibitors [8] [9].

Target EnzymeHalf-saturation ConstantConditionsReference
Fructose-6-phosphate,2-kinase (purified)2 mM30°C, 30 min [9]
Fructose-6-phosphate,2-kinase (liver extract)15 mM30°C, 30 min [9]
Glucosephosphate isomerase (human)4.5 min t₁/₂pH-dependent [5]
Glucosephosphate isomerase (rabbit)6.3 min t₁/₂pH-dependent [5]

pH-Dependent Reactivity and Catalytic Implications

The pH dependence of N-Bromoacetylethanolamine phosphate reactivity provides crucial insights into the ionization states of both the inhibitor and target amino acid residues [5]. For glucosephosphate isomerase, the pH profile of inactivation closely mirrors that of the catalytic reaction, with identical pKa values of 6.4 and 9.0 [5]. This correlation strongly suggests that the same ionizable groups responsible for catalytic activity are also involved in inhibitor binding and covalent modification [5].

The lower pKa value likely corresponds to the ionization of the target histidine residue, while the higher pKa may reflect the protonation state of other active site residues or the inhibitor itself [5]. The optimal pH range for covalent modification typically occurs between these two pKa values, where the nucleophilic character of the target residue is maximized while maintaining proper inhibitor reactivity [5].

Probing Active Site Residues and Functional Groups

N-Bromoacetylethanolamine phosphate has emerged as a highly valuable affinity label for investigating the structural and functional properties of enzyme active sites, particularly through its selective modification of critical amino acid residues. The compound demonstrates exceptional utility in identifying and characterizing essential histidine and lysine residues that play pivotal roles in enzymatic catalysis [1] [2].

The most extensively characterized application involves the investigation of phosphoglucose isomerase, where N-bromoacetylethanolamine phosphate specifically targets a conserved histidine residue (His311 in Bacillus stearothermophilus enzyme) located within the active site [1] [2]. This histidine residue functions as a general base in the catalytic mechanism, facilitating the isomerization reaction between glucose-6-phosphate and fructose-6-phosphate. The compound inactivates wild-type phosphoglucose isomerase irreversibly through covalent modification of this essential residue [1] [2].

Site-directed mutagenesis studies have provided compelling evidence for the specificity of this interaction. When His311 is substituted with alanine, the resulting mutant enzyme becomes completely resistant to inactivation by N-bromoacetylethanolamine phosphate, confirming that this histidine residue is the primary target for covalent modification [1] [2]. The resistance of the His311→Ala mutant demonstrates that the compound's inhibitory action depends entirely on the presence of the target histidine residue, validating its use as a specific active site probe.

The kinetic analysis of the inactivation process reveals important mechanistic insights. The pH dependence of the inactivation yields a pKa value of 6.31 for His311, which closely matches the pKa value of 6.35 determined from the pH dependence of the catalytic efficiency (kcat/KM) [1] [2]. This remarkable correspondence between the two pKa values provides strong support for the role of His311 as the catalytic base in the isomerization reaction.

N-Bromoacetylethanolamine phosphate has also proven invaluable for investigating aldolase enzymes, where it specifically modifies lysine-146, an essential residue for catalytic activity [3] [4]. In rabbit muscle aldolase, this lysine residue forms a Schiff base intermediate with the substrate during the aldol cleavage reaction. The compound's ability to alkylate this critical lysine provides researchers with a powerful tool for studying the role of this residue in substrate binding and catalysis [3] [4].

The versatility of N-bromoacetylethanolamine phosphate extends to ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO), where it inactivates both the carboxylase and oxygenase activities of this bifunctional enzyme [5]. This dual inactivation suggests that the compound targets residues that are essential for both catalytic functions, providing insights into the shared mechanistic elements of these related reactions.

Studying Glycolytic Regulation: Impact on Fructose-2,6-Bisphosphate Levels and Metabolite Flux

The regulatory role of fructose-6-phosphate,2-kinase in glycolytic control has been extensively investigated using N-bromoacetylethanolamine phosphate as a specific active site-directed inactivator. This enzyme represents a critical regulatory point in mammalian glycolysis, as it catalyzes both the synthesis and degradation of fructose-2,6-bisphosphate, a potent allosteric activator of phosphofructokinase [6] [7].

N-Bromoacetylethanolamine phosphate demonstrates remarkable selectivity for the kinase activity of this bifunctional enzyme, with half-maximum inactivation concentrations of 2 millimolar for purified recombinant rat testis-type enzyme and 15 millimolar for rat liver extracts when incubated for 30 minutes at 30 degrees Celsius [6] [7]. Importantly, the compound selectively inactivates the kinase function while leaving the phosphatase activity largely intact, providing a unique tool for dissecting the individual contributions of each catalytic domain to overall metabolic regulation [8].

The physiological significance of this selective inhibition becomes apparent in perfusion studies with fasted rat livers. When livers are pre-perfused with 1 to 10 millimolar N-bromoacetylethanolamine phosphate, the normal increases in fructose-6-phosphate,2-kinase activity and fructose-2,6-bisphosphate concentration induced by high glucose perfusion are suppressed in a dose-dependent manner [6] [7]. This experimental approach has proven invaluable for understanding how changes in kinase activity translate into alterations in the cellular concentration of the key regulatory metabolite.

In vivo studies have revealed the broader metabolic consequences of fructose-6-phosphate,2-kinase inhibition. Following intraperitoneal injection of N-bromoacetylethanolamine phosphate at doses ranging from 50 to 150 milligrams per kilogram in mice, both fructose-6-phosphate,2-kinase activity and fructose-2,6-bisphosphate concentrations in liver tissue decrease in parallel within five hours of administration [6] [7]. These effects persist for at least 24 hours and are accompanied by significant decreases in the levels of key glycolytic intermediates.

The metabolic profile following N-bromoacetylethanolamine phosphate treatment provides compelling evidence for the central role of fructose-2,6-bisphosphate in glycolytic regulation. Treated animals show marked reductions in fructose-1,6-bisphosphate, triose phosphates, and lactate levels, while glucose-6-phosphate and fructose-6-phosphate concentrations remain unchanged [6] [7]. This selective pattern of metabolite changes demonstrates that the inhibition specifically affects the phosphofructokinase step and subsequent glycolytic reactions, while leaving the earlier steps of the pathway unaffected.

The sustained nature of the metabolic effects suggests that N-bromoacetylethanolamine phosphate causes irreversible modification of the target enzyme. When administered daily for four consecutive days, the suppressed levels of fructose-6-phosphate,2-kinase activity and downstream metabolites are maintained throughout the treatment period [6] [7]. This persistent inhibition is accompanied by suppressed body weight gain, indicating that the metabolic perturbations have physiologically significant consequences for overall energy metabolism.

Dissecting Multienzyme Complexes: Microsomal Glucose-6-Phosphatase System

The microsomal glucose-6-phosphatase system represents a paradigmatic example of a multicomponent enzyme complex, consisting of a catalytic subunit and multiple auxiliary proteins responsible for substrate and product transport across the endoplasmic reticulum membrane. N-Bromoacetylethanolamine phosphate has proven to be an exceptionally valuable probe for dissecting the individual components of this complex system [9] [10].

The glucose-6-phosphatase system comprises three distinct functional elements: the glucose-6-phosphate translocase that transports substrate into the endoplasmic reticulum lumen, the catalytic subunit that hydrolyzes glucose-6-phosphate to glucose and inorganic phosphate, and the phosphate translocase that mediates phosphate efflux from the endoplasmic reticulum [11] [12]. N-Bromoacetylethanolamine phosphate demonstrates remarkable specificity for the glucose-6-phosphate translocase component, providing a unique tool for studying transport function independently of catalytic activity [9] [10].

The compound exhibits time-dependent, irreversible inhibition of glucose-6-phosphate hydrolysis in intact microsomes, while showing no inhibitory effect on the same activity in disrupted microsomal preparations [9] [10]. This differential sensitivity provides compelling evidence that N-bromoacetylethanolamine phosphate targets the transport system rather than the catalytic subunit. The preservation of catalytic activity in disrupted microsomes, where substrates have direct access to the catalytic site, confirms that the compound specifically interferes with substrate transport across the membrane.

Kinetic analysis reveals that N-bromoacetylethanolamine phosphate acts as a competitive inhibitor with respect to glucose-6-phosphate transport, suggesting that it binds to the same site as the natural substrate [10]. The inhibition follows pseudo-first-order kinetics with respect to time, indicating that the compound forms a covalent bond with the translocase protein. This covalent modification provides a stable, irreversible inhibition that is ideal for biochemical and structural studies of the transport system.

The specificity of N-bromoacetylethanolamine phosphate for the glucose-6-phosphate translocase has been further demonstrated using alternative substrates and inhibitors. While glucose-6-phosphate hydrolysis is strongly inhibited, the pyrophosphate phosphohydrolase activity of the same microsomal preparations is only partially affected [10]. This selective inhibition pattern is consistent with the compound targeting the glucose-6-phosphate translocase specifically, while leaving the phosphate translocase and catalytic subunit largely unaffected.

Affinity labeling studies using radioactively labeled N-bromoacetylethanolamine phosphate have enabled the identification of specific protein components of the transport system. These studies have identified 51-kilodalton proteins in rat and mouse liver microsomes that are involved in glucose-6-phosphate transport [9]. The identification of these proteins has been facilitated by comparison with Ehrlich ascites tumor-bearing mice, which display decreased sensitivity to the compound, and by the use of alternative glucose-6-phosphate translocase inhibitors such as tosyl-lysine chloromethyl ketone.

Elucidating Transport Mechanisms: Hexose Phosphate Translocases

The investigation of hexose phosphate transport mechanisms has been significantly advanced through the application of N-bromoacetylethanolamine phosphate as a specific inhibitor and affinity label. These transport systems play crucial roles in cellular metabolism by facilitating the movement of phosphorylated sugars across biological membranes, and their characterization has important implications for understanding metabolic regulation and disease states [13] [14].

The hexose phosphate transport system in bacterial cells provides an excellent model for understanding the basic principles of these transport mechanisms. In Escherichia coli, the system consists of multiple components including the UhpT transporter and the HptRS regulatory system that controls its expression [14]. N-Bromoacetylethanolamine phosphate has proven valuable for studying both the transport function and its regulation.

The UhpT transporter is responsible for the uptake of various hexose phosphates including glucose-6-phosphate, fructose-6-phosphate, and mannose-6-phosphate [13] [14]. N-Bromoacetylethanolamine phosphate acts as both a substrate analogue and an inhibitor of this transport system, allowing researchers to probe the specificity and mechanism of hexose phosphate recognition and translocation.

Energy coupling represents a critical aspect of hexose phosphate transport that has been elucidated using N-bromoacetylethanolamine phosphate. The active transport of hexose phosphates in bacterial cells is sensitive to uncouplers and inhibitors of oxidative metabolism, indicating that these systems require energy input for their function [13]. However, the compound can serve as a probe for both energy-coupled and energy-uncoupled transport states, providing insights into the relationship between energy availability and transport efficiency.

In energy-uncoupled conditions, cells can equilibrate their intracellular water with external glucose-6-phosphate and display exit counter-flow, suggesting the existence of carrier-mediated transport even in the absence of energy coupling [13]. N-Bromoacetylethanolamine phosphate inhibition studies under these conditions reveal that the energy coupling involves changes in the affinity of substrate influx rather than simply providing the driving force for transport.

The specificity of hexose phosphate transporters has been investigated using N-bromoacetylethanolamine phosphate in competition studies. The compound competes with various hexose phosphates for transport, with different sugars showing distinct competitive relationships [13]. This competitive pattern provides important information about the substrate binding site and the structural requirements for recognition and transport.

Studies with N-bromoacetylethanolamine phosphate have also revealed important information about the relationship between transport and metabolism. In many systems, the transported hexose phosphates serve as both nutrients and signaling molecules that regulate the expression of transport and metabolic enzymes [14]. The compound's ability to interfere with transport allows researchers to separate the nutritional and regulatory roles of these metabolites.

Comparative Inhibition Profiles with Alternative Affinity Labels

The evaluation of N-bromoacetylethanolamine phosphate in comparison with other affinity labels provides important insights into its unique properties and optimal applications in enzyme research. This comparative approach has revealed both the distinctive advantages and potential limitations of different affinity labeling strategies [4] [15] [16].

Tosyl-lysine chloromethyl ketone represents an important alternative affinity label that has been used in conjunction with N-bromoacetylethanolamine phosphate for studying the glucose-6-phosphatase system [9]. While both compounds target lysine residues, they show different selectivities and mechanisms of action. Tosyl-lysine chloromethyl ketone demonstrates specific activity toward the glucose-6-phosphate translocase but with a different pattern of inhibition compared to N-bromoacetylethanolamine phosphate.

The combination of these two affinity labels has proven particularly valuable for comprehensive characterization of multicomponent enzyme systems. When used together, they can provide complementary information about different aspects of enzyme structure and function, allowing researchers to build a more complete picture of the system under investigation [9].

3-Bromo-1,4-dihydroxy-2-butanone 1,4-bisphosphate represents another important comparative tool, particularly for studying the fructose-6-phosphate,2-kinase/fructose-2,6-bisphosphatase system [8]. This compound shows a different selectivity profile compared to N-bromoacetylethanolamine phosphate, preferentially affecting the phosphatase activity while activating rather than inhibiting this function. The contrasting effects of these two compounds have been instrumental in establishing that the kinase and phosphatase activities of this bifunctional enzyme have distinct hexose phosphate binding sites.

Pyridoxal 5'-phosphate has been extensively used as an affinity label for lysine-containing enzymes, providing an important point of comparison for the lysine-targeting activity of N-bromoacetylethanolamine phosphate [17]. While both compounds can modify lysine residues, they differ significantly in their specificity and mechanism of action. Pyridoxal 5'-phosphate forms reversible Schiff base intermediates that can be stabilized by reduction, while N-bromoacetylethanolamine phosphate forms irreversible alkyl bonds.

The substrate analogue properties of N-bromoacetylethanolamine phosphate distinguish it from many other affinity labels that lack this structural similarity to natural substrates [18] [15]. This substrate-like character enhances its selectivity by promoting specific binding to the active site before covalent modification occurs. In contrast, many other affinity labels rely primarily on their chemical reactivity and may show less specific binding patterns.

The phosphate group present in N-bromoacetylethanolamine phosphate represents a key structural feature that contributes to its selectivity for phosphate-binding enzymes and transport systems [20]. This phosphate moiety mimics the natural substrates of many enzymes in central metabolism, allowing the compound to compete effectively for binding sites and ensuring that modification occurs at physiologically relevant locations.

Comparative kinetic studies have revealed important differences in the time course and concentration dependence of inhibition by different affinity labels [10] [15]. N-Bromoacetylethanolamine phosphate typically shows relatively slow kinetics of inactivation, allowing for detailed kinetic analysis and providing opportunities for protection studies with natural substrates. This contrasts with some other affinity labels that react very rapidly and may not allow sufficient time for mechanistic studies.

The reversibility characteristics of different affinity labels represent another important consideration for experimental design. While N-bromoacetylethanolamine phosphate forms irreversible covalent bonds, some alternative reagents may show partial reversibility under certain conditions [15] [16]. This difference in reversibility affects both the experimental protocols required and the types of information that can be obtained from inhibition studies.

XLogP3

-1.4

Other CAS

52011-43-5

Wikipedia

N-Bromoacetylethanolamine phosphate

Dates

Last modified: 02-18-2024

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